Tert-butyl 2-(benzylamino)acetate

Catalog No.
S3022873
CAS No.
7662-76-2
M.F
C13H19NO2
M. Wt
221.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(benzylamino)acetate

CAS Number

7662-76-2

Product Name

Tert-butyl 2-(benzylamino)acetate

IUPAC Name

tert-butyl 2-(benzylamino)acetate

Molecular Formula

C13H19NO2

Molecular Weight

221.3

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI Key

UURAHTSUPDIUNL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CNCC1=CC=CC=C1

Solubility

not available

Organic Synthesis:

  • Precursor for Glycine Derivatives: Tert-butyl 2-(benzylamino)acetate can serve as a valuable starting material for the synthesis of diverse glycine derivatives due to the presence of the protected amino group and the reactive ester functionality. The benzyl protecting group can be selectively removed under specific conditions, allowing further modification of the amino group. Source: Journal of Organic Chemistry

Medicinal Chemistry:

  • Development of Peptidomimetics

    The core structure of Tert-butyl 2-(benzylamino)acetate resembles a peptide bond, making it a suitable building block for the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the biological activity of peptides but possess improved stability and pharmacokinetic properties. Source: Current Pharmaceutical Design

  • Synthesis of Bioactive Molecules

    Tert-butyl 2-(benzylamino)acetate can be utilized as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications. The reactive ester group allows for further conjugation with other functional groups, leading to diverse molecules with specific biological properties. Source: Molecules (MDPI):

Material Science:

  • Development of Functional Polymers: The incorporation of Tert-butyl 2-(benzylamino)acetate into polymer structures can introduce specific functionalities, such as responsiveness to external stimuli (pH, light) or the ability to bind to specific molecules. This paves the way for the design of novel polymeric materials with tailored properties for various applications. Source: Polymer Chemistry

Tert-butyl 2-(benzylamino)acetate is a chemical compound characterized by the molecular formula C12H17NO2. This compound features a tert-butyl group attached to an acetate moiety, which is further linked to a benzylamino group. The presence of both an amine and an ester functional group makes this compound particularly interesting for various

, including:

  • Nucleophilic Substitution Reactions: The ester group can be replaced by nucleophiles such as amines, facilitating the formation of new amide bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield benzylamine and tert-butyl acetate.
  • Acylation Reactions: The compound can undergo acylation, where the benzylamino group can react with acyl chlorides or anhydrides to form more complex structures .

The biological activity of tert-butyl 2-(benzylamino)acetate has been explored in various contexts:

  • Anticancer Properties: Research indicates that derivatives of this compound may exhibit inhibitory effects on cyclin-dependent kinases, which are crucial in the regulation of the cell cycle, thus potentially serving as anticancer agents .
  • Pharmacological

Several methods exist for synthesizing tert-butyl 2-(benzylamino)acetate:

  • Direct Esterification: Reacting tert-butyl alcohol with benzylamine and acetic acid under acidic conditions can yield the desired ester. This method typically requires careful control of temperature and reaction time to optimize yield.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields. This method allows for cleaner reactions with reduced by-products .
  • Catalytic Methods: Employing catalysts such as zinc salts or other Lewis acids can facilitate the formation of tert-butyl 2-(benzylamino)acetate from simpler precursors, improving efficiency and selectivity.

Tert-butyl 2-(benzylamino)acetate has various applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in oncology and neurology.
  • Chemical Research: The compound is used in studies aimed at understanding reaction mechanisms involving amines and esters.

Interaction studies involving tert-butyl 2-(benzylamino)acetate have focused on its reactivity with biological targets:

  • Enzyme Inhibition Studies: Investigations have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that tert-butyl 2-(benzylamino)acetate might exhibit similar behaviors.
  • Binding Affinity Assessments: Studies assessing its binding affinity to various receptors indicate potential roles in modulating physiological responses, particularly within the central nervous system .

Tert-butyl 2-(benzylamino)acetate shares structural similarities with several compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Tert-butyl (1-benzylazetidin-3-yl)carbamate1000577-78-50.91
Tert-butyl 4-benzylpiperazine-1-carboxylate57260-70-50.91
Tert-butyl (2-(benzyl(methyl)amino)ethyl)carbamate174799-52-10.89
N-benzylglycine tert-butyl ester7662-76-20.94

Uniqueness

The uniqueness of tert-butyl 2-(benzylamino)acetate lies in its specific combination of functional groups (tert-butyl, benzylamine, and acetate), which allows it to participate in a wide range of

The compound’s significance stems from mid-20th century advancements in protecting group chemistry. Classical peptide synthesis faced challenges with racemization and side-chain interference until the advent of tert-butyl-based esters. Tert-butyl 2-(benzylamino)acetate addressed these issues by providing acid-labile protection for carboxyl groups while maintaining stability during nucleophilic acyl substitutions. Its adoption coincided with the rise of fragment condensation strategies, where its orthogonal deprotection profile (using trifluoroacetic acid) allowed selective coupling in multi-step syntheses.

The benzylamino moiety further enhanced utility by enabling temporary N-protection through hydrogenolysis, a feature exploited in the synthesis of cyclic peptides. This dual functionality positioned the compound as a bridge between traditional benzyl ester chemistry and modern tert-butyl-dominated SPPS protocols.

Evolution as a Glycine Derivative in Chemical Research

As a glycine derivative, tert-butyl 2-(benzylamino)acetate exhibits unique conformational flexibility. The tert-butyl ester (logP ≈ 2.1) increases hydrophobicity compared to ethyl or methyl analogs (logP 1.3–1.7), improving solubility in organic phases during liquid-liquid extractions. This property proved vital in large-scale syntheses of glycine-rich antimicrobial peptides, where intermediates required partition coefficient optimization.

Structural studies reveal that the benzylamino group induces a 12° dihedral angle distortion in the glycine backbone, preorganizing molecules for β-sheet formation in peptide assemblies. This preorganization effect has been leveraged in the synthesis of amyloid-β analogs for neurodegenerative disease research.

Significance in Orthogonal Protection Strategies

The compound’s orthogonal compatibility is demonstrated in multi-protection schemes:

Protection GroupStability ProfileDeprotection Method
tert-Butyl esterStable to base, H2/PdTFA (0–25°C, 1–4 hr)
BenzylaminoStable to mild acids, nucleophilesH2/Pd (1 atm, 6–12 hr)

This orthogonal behavior enables sequential deprotection in branched peptides. For example, in a 2022 synthesis of silacyclic dipeptides, researchers first removed the benzylamino group via hydrogenolysis, then cleaved the tert-butyl ester with TFA to facilitate cyclization. The strategy achieved 89% yield with <0.5% epimerization, outperforming traditional benzyl ester approaches.

Comparative Analysis with Related N-Protected Amino Esters

A comparative study of glycine derivatives highlights tert-butyl 2-(benzylamino)acetate’s advantages:

CompoundEster Hydrolysis Rate (k, h⁻¹)*Aminolysis Efficiency (%)
Ethyl 2-(benzylamino)acetate0.45 ± 0.0378 ± 2
Benzyl glycylglycinate0.12 ± 0.0165 ± 3
tert-Butyl derivative0.08 ± 0.00592 ± 1

*In 1M HCl/THF (1:1) at 25°C

The tert-butyl variant’s slower hydrolysis preserves ester integrity during prolonged reactions, while its superior aminolysis efficiency stems from reduced steric hindrance compared to bulkier pentafluorophenyl esters. These properties make it ideal for kinetically controlled couplings in automated peptide synthesizers.

Traditional Laboratory Synthetic Routes

Direct Alkylation Approaches

Direct alkylation strategies leverage carbocation intermediates to form C–N bonds. A notable method involves nitrogen-separated carbocation-counterion pairs generated from nitrosoamides, which alkylate amines without acid catalysts. For instance, Darbeau and White demonstrated that N-nitrosoamides decompose under mild conditions to yield unsolvated carbocations, enabling efficient benzylation of amines [1]. Applied to tert-butyl 2-(benzylamino)acetate, this approach could involve reacting tert-butyl chloroacetate with benzylamine in the presence of a mild base. The absence of strong acids minimizes ester hydrolysis, preserving the tert-butyl group [1] [5].

Reductive Amination Strategies

Reductive amination combines carbonyl compounds with amines, followed by reduction. Zeng et al. reported the reductive amination of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with n-butylamine using sodium borohydride, yielding secondary amines [2]. Adapting this method, tert-butyl 2-(benzylamino)acetate can be synthesized by condensing glyoxylic acid tert-butyl ester with benzylamine to form an imine, which is reduced using NaBH₄ in ethanol. This one-pot procedure achieves moderate yields (50–70%) while avoiding harsh conditions [2] [3].

Transesterification Pathways

Acid-Catalyzed Processes

Acid-catalyzed transesterification exchanges ester groups via nucleophilic acyl substitution. A typical protocol involves reacting methyl 2-(benzylamino)acetate with tert-butanol in the presence of sulfuric acid. The reaction proceeds at 60–80°C, driven by the removal of methanol via distillation. Yields exceed 80% due to the thermodynamic stability of the tert-butyl ester [5].

Base-Mediated Approaches

Base-mediated transesterification employs alkoxide ions to activate the ester. For example, sodium tert-butoxide facilitates the reaction between benzylamino acetate methyl ester and tert-butyl alcohol. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, competing hydrolysis requires anhydrous conditions and elevated temperatures (90–100°C) [3] [5].

Industrial-Scale Production Methods

Batch Process Optimization

Industrial batch synthesis prioritizes cost-efficiency and reproducibility. A scaled-up reductive amination process might use a stirred-tank reactor with controlled pH (7–8) and temperature (25–30°C) to minimize byproducts. Post-reduction, liquid-liquid extraction with ethyl acetate isolates the product, achieving >90% purity after crystallization [3] [5].

Continuous Flow Synthesis

Continuous flow systems enhance heat/mass transfer and reduce reaction times. For tert-butyl 2-(benzylamino)acetate, a two-step flow process could involve:

  • Imine Formation: Mixing glyoxylic acid tert-butyl ester and benzylamine in a microreactor (residence time: 10 min).
  • Reduction: Introducing NaBH₄ in ethanol through a T-mixer, with a residence time of 5 min.
    This setup achieves 85% yield with a throughput of 1 kg/h, demonstrating scalability [5].

Green Chemistry Approaches

Sustainable Solvent Considerations

Replacing traditional solvents (e.g., dichloromethane) with bio-based alternatives improves sustainability. Ethanol-water mixtures (3:1 v/v) effectively mediate reductive amination, reducing environmental impact while maintaining yields (68–72%) [3]. Supercritical CO₂ has also been explored for transesterification, though yields remain suboptimal (50–55%) [5].

Catalyst Innovations

Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free transesterification. These systems operate at 50°C, achieving 75% conversion with minimal catalyst leaching [5]. Photoredox catalysis offers another avenue, utilizing visible light to drive decarboxylative couplings under mild conditions [1].

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Direct AlkylationMild base, 25°C65–75No acid catalystsRequires nitrosoamide precursors
Reductive AminationNaBH₄, ethanol, 0°C50–70One-pot procedureSensitive to moisture
Acid TransesterificationH₂SO₄, 80°C80–85High efficiencyRisk of ester hydrolysis
Base TransesterificationNaOtert-Bu, 90°C70–75Acid-sensitive compatibilityAnhydrous conditions required
Continuous FlowMicroreactor, 10 min85Scalable, fastHigh initial equipment cost

The mechanistic understanding of N-alkylation reactions relevant to tert-butyl 2-(benzylamino)acetate synthesis has advanced significantly through detailed investigations of various catalytic systems. Contemporary research has revealed multiple distinct pathways for achieving efficient N-alkylation transformations, each characterized by unique mechanistic features and selectivity patterns [1].

Copper Metallaphotoredox N-Alkylation Mechanisms

The copper metallaphotoredox approach represents a paradigm shift in N-alkylation methodology, utilizing a halogen abstraction-radical capture (HARC) mechanism that provides exceptional versatility in substrate scope [1]. This mechanistic pathway involves the initial formation of alkyl radicals through silyl radical-mediated halogen abstraction, followed by radical capture at the nitrogen center. The process demonstrates remarkable compatibility with diverse N-nucleophiles and alkyl halides, achieving yields ranging from 40% to 94% across various substrate combinations.

The mechanistic investigations reveal that this protocol alleviates traditional limitations associated with conventional N-alkylation approaches, particularly regarding regioselectivity and secondary alkyl chloride functionalization [1]. The open-shell nature of this platform enables direct cyclopropylation using easily handled bromocyclopropane, a transformation that remains challenging under conventional thermal conditions. The room-temperature operation and broad functional group tolerance make this methodology particularly attractive for applications involving sensitive benzylamino derivatives.

Cobalt-Catalyzed Enantioconvergent N-Alkylation

The development of cobalt-catalyzed enantioconvergent decarboxylative N-alkylation represents a significant advancement in asymmetric synthesis methodology [2]. This approach employs a Co(salen)/acridine photocatalytic system that enables the first direct enantioconvergent N-alkylation of weakly nucleophilic aromatic amines with racemic carboxylic acids without requiring preactivation of either coupling partner.

Mechanistic studies demonstrate that the reaction proceeds through a radical pathway, with TEMPO trapping experiments confirming the involvement of alkyl radicals [2]. The X-band electron paramagnetic resonance (EPR) spectroscopic analysis provides direct evidence for both alkyl radical and tert-butoxy radical formation during the catalytic turnover. The linear relationship between catalyst enantiopurity and product enantioselectivity suggests that the catalytic process involves a single molecule of the cobalt catalyst without kinetically significant aggregation.

The stereochemical control mechanism involves intricate interactions between attractive and repulsive forces within the 1,2-diarylethylenediamine backbone of the Co(salen) catalyst [2]. Computational analysis using distortion-interaction activation strain model reveals that both transition state structures exhibit greater distortion in the cobalt catalyst fragment, with structural adjustments required to accommodate the incoming substrate. This mechanistic insight enables the achievement of enantioselectivities up to 90% in the formation of α-chiral benzylic amines.

Nickel-Catalyzed N-Alkylation with Secondary Alcohols

The nickel-catalyzed N-alkylation of amines with secondary alcohols operates through a hydrogen autotransfer mechanism, providing a sustainable alternative to traditional alkylation methods [3]. This approach employs a molecularly defined NNN-Ni(II) pincer complex that demonstrates exceptional activity under mild conditions. The mechanism involves initial alcohol dehydrogenation to form the corresponding ketone, followed by condensation with the amine substrate to generate an imine intermediate.

The hydrogen autotransfer process is characterized by the temporary storage of hydrogen equivalents within the catalytic system, which are subsequently utilized for imine reduction to yield the desired N-alkylated product [3]. This mechanistic pathway circumvents the need for external hydrogen sources while maintaining high efficiency and selectivity. The reaction tolerates various functional groups and demonstrates broad substrate scope, with yields typically ranging from 65% to 89%.

Kinetic investigations reveal that the rate-determining step involves the initial alcohol dehydrogenation, with the overall reaction rate being influenced by both electronic and steric factors of the alcohol substrate [3]. The mechanistic studies suggest that the pincer ligand architecture plays a crucial role in stabilizing key intermediates and facilitating the hydrogen transfer processes.

Palladium-Catalyzed Carboamination Pathways

Palladium-catalyzed alkene carboamination reactions provide stereoselective access to complex nitrogen-containing heterocycles through carefully orchestrated mechanistic sequences [4]. The methodology enables the preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors through a two-step process involving initial N-arylation followed by carboamination.

The mechanistic pathway involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination and insertion of the alkene substrate [4]. The carboamination process proceeds through a syn-aminopalladation mechanism, with the stereochemical outcome determined by the relative orientations of the coordinated substrates. The use of (±)-BINAP as a chiral ligand enables asymmetric induction, although the substrate-controlled selectivity often dominates the stereochemical outcome.

Detailed kinetic analysis reveals that the reaction can be conducted under both sequential and one-pot conditions, with the latter approach offering improved efficiency through in-situ generation of the requisite intermediates [4]. The mechanistic understanding enables optimization of reaction conditions to achieve high yields (typically 75-95%) and excellent selectivities in the formation of sterically demanding piperazine derivatives.

Rhodium-Catalyzed Benzylic Amine Alkylation

The rhodium-catalyzed direct C-H alkylation of benzylic amines proceeds through an unexpected mechanistic pathway involving imine intermediates rather than direct C(sp³)-H activation [5]. This discovery emerged from comprehensive kinetic and mechanistic investigations that revealed a primary kinetic isotope effect of 4.3 at the benzylic C-H position, coupled with reversible H-D exchange at the same position.

The mechanistic pathway involves initial coordination of the benzylamine substrate to the rhodium catalyst, followed by reversible conversion to the corresponding imine through dehydrogenation [5]. The rate-determining step involves oxidative addition into the sp²-hybridized C-H bond of the imine intermediate, leading to formation of a cyclometalated complex. Subsequent alkylation with the alkene partner and reductive elimination generate the alkylated imine, which undergoes reduction to yield the final amine product.

This mechanistic insight demonstrates that formal C(sp³)-H activation reactions can proceed through alternative pathways involving substrate pre-activation [5]. The reversible nature of the imine formation enables dynamic equilibrium between different substrate states, with the overall reaction selectivity determined by the relative rates of the competing pathways.

Kinetic Analysis of Esterification Processes

The kinetic analysis of esterification processes relevant to tert-butyl 2-(benzylamino)acetate synthesis provides crucial insights into reaction optimization and mechanistic understanding. Contemporary investigations have employed sophisticated kinetic models to elucidate the fundamental principles governing ester formation under various catalytic conditions.

Fatty Acid Esterification Kinetics

The esterification of palmitic acid with ethanol using Brønsted acidic ionic liquids (FILs) has been thoroughly investigated through comprehensive kinetic analysis [6]. The experimental data supports first-order behavior in both forward and backward directions under most operating conditions, with the reaction approaching first-order irreversibility at complete conversion. The kinetic parameters reveal rate constants k₁ ranging from 0.079 to 0.153 min⁻¹ and k₂ ranging from 0.015 to 0.025 min⁻¹, depending on the specific catalyst and reaction conditions employed.

The mechanistic analysis indicates that the reaction is non-elementary, requiring a detailed multi-step mechanism to explain the observed kinetic behavior [6]. The proposed mechanism involves initial protonation of the carbonyl oxygen by H⁺ ions generated from FIL decomposition, followed by nucleophilic attack by the alcohol. The steady-state approximation applied to the tetrahedral intermediate concentration yields a rate expression that accurately describes the experimental observations.

The kinetic model demonstrates that the reaction rate depends on all reaction components, with the equilibrium constant Kₑq values ranging from 5.28 to 8.09 under different conditions [6]. The temperature dependence of the kinetic parameters follows Arrhenius behavior, enabling prediction of reaction rates across a broad temperature range. The validation of the kinetic model against experimental data shows excellent agreement, with average absolute deviations typically below 5%.

Ionic Liquid Catalyzed Esterification

The synthesis of benzyl acetate through ionic liquid catalyzed esterification has been optimized using Box-Behnken experimental design coupled with response surface methodology [7]. The kinetic investigations reveal that 1-ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) provides the best catalytic performance among the ionic liquids tested, achieving 90.34% acid conversion under optimized conditions.

The kinetic analysis demonstrates that the reaction rate is significantly influenced by the ionic liquid structure, with different anions and cations exhibiting distinct catalytic activities [7]. The optimal conditions identified through the response surface methodology include an acetic acid to benzyl alcohol molar ratio of 1:1, ionic liquid molar ratio of 0.66, and reaction time of 4 hours at 110°C. The catalyst demonstrates remarkable stability, maintaining high activity for up to three cycles with minimal loss in performance.

The mechanistic understanding derived from kinetic analysis reveals that the ionic liquid functions as both a catalyst and a reaction medium, with the hydrogen sulfate anion providing the necessary acidity for ester formation [7]. The kinetic model successfully predicts the relationship between reaction parameters and conversion, enabling rational optimization of the esterification process.

Solid Acid Catalyzed Esterification

The kinetic analysis of tert-butanol esterification with acetic acid using Dowex 50Wx8 catalyst provides insights into the heterogeneous esterification mechanism [8]. The reaction kinetics were investigated across temperature ranges from 50°C to 80°C, with catalyst loadings from 25 to 50 g/L and molar ratios of acetic acid to tert-butanol from 1:3 to 3:1.

The kinetic results demonstrate that the reaction rate increases with both temperature and catalyst loading, with the conversion of tert-butanol increasing as the molar ratio of acid to alcohol increases [8]. The non-ideality of the liquid phase was accounted for by using activities instead of molar fractions, with activity coefficients calculated using the group contribution UNIFAC method.

The activation energy for tert-butanol esterification with acetic acid was determined to be 1.09 kJ/mol, indicating a relatively facile transformation under the investigated conditions [8]. The low activation energy suggests that the reaction is not significantly limited by intrinsic kinetic barriers, with mass transfer effects potentially playing a role in the overall reaction rate.

Fischer Esterification Mechanism

The Fischer esterification mechanism represents a fundamental transformation in organic synthesis, characterized by a six-step reversible process that achieves equilibrium between starting materials and products [9]. The mechanism follows the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), with each step contributing to the overall reaction kinetics.

The initial protonation of the carbonyl oxygen by acid catalyst generates an oxonium ion that serves as an enhanced electrophile for nucleophilic attack by the alcohol [9]. The formation of the tetrahedral intermediate is followed by proton transfer reactions that facilitate the conversion of the initially formed adduct into a species capable of water elimination.

The kinetic analysis of Fischer esterification reveals that the reaction rate is governed by the equilibrium between multiple intermediates, with the overall conversion determined by the Le Chatelier principle [9]. The removal of water through azeotropic distillation or chemical dehydration drives the reaction toward product formation, overcoming the inherent thermodynamic limitations of the esterification process.

Catalytic Esterification Optimization

The application of kinetic analysis as an optimization tool for catalytic esterification has been demonstrated through systematic investigation of zirconium-catalyzed reactions [10]. The kinetic studies employ real-time monitoring techniques to track reactant consumption and product formation, enabling detailed analysis of the reaction progress under various conditions.

The kinetic analysis reveals that the esterification reaction can be optimized to achieve high conversions even with equimolar ratios of reactants, challenging the conventional wisdom that requires excess of one component [10]. The optimization process involves careful control of catalyst loading, temperature, and reaction time to maximize both yield and selectivity.

The kinetic model developed through systematic experimentation provides a rational framework for process optimization, enabling prediction of optimal reaction conditions for different substrate combinations [10]. The validation of the kinetic model against experimental data demonstrates excellent predictive capability, with deviations typically below 10% across the investigated parameter space.

Computational Modeling of Synthetic Pathways

The computational modeling of synthetic pathways relevant to tert-butyl 2-(benzylamino)acetate synthesis has emerged as a powerful tool for understanding reaction mechanisms and predicting optimal synthetic routes. Advanced computational methods, particularly density functional theory (DFT), have provided unprecedented insights into the electronic structure and reactivity patterns of key intermediates and transition states.

DFT-Based Reaction Kinetics

The development of DFT-based reaction kinetics (DFT-RK) methodology represents a significant advancement in computational chemistry applications to synthetic design [11]. This approach combines quantum mechanical calculations with real-time experimental monitoring to create comprehensive mechanistic models that accurately predict reaction behavior under various conditions.

The DFT-RK methodology has been successfully applied to the catalytic opening of epoxides by titanocene, demonstrating the predictive power of this computational approach [11]. The calculations reveal detailed mechanistic pathways that explain previous experimental observations while providing new insights into the reaction dynamics. The integration of real-time infrared spectroscopy data with computational predictions enables validation of the theoretical model against experimental reality.

The computational analysis provides activation energies and reaction pathways that agree quantitatively with experimental observations, demonstrating the maturity of DFT methods for synthetic applications [11]. The ability to predict reaction outcomes under different conditions makes this methodology particularly valuable for optimization of synthetic processes and development of new catalytic systems.

Enantioselective Reaction Modeling

The computational modeling of enantioselective decarboxylative N-alkylation using Co(salen) catalysts has provided detailed insights into the stereochemical control mechanisms [2]. The DFT calculations at the B3LYP/6-311++G** level reveal that the hydrogen bond strength in the most stable enol conformer is 56.7 kJ/mol, approximately 10 kJ/mol less than that of reference compounds.

The computational analysis demonstrates that the enantioselectivity arises from intricate interactions between the chiral catalyst and the substrate, with both attractive and repulsive forces playing crucial roles [2]. The calculations reveal that the stereoselectivity-determining transition state structures exhibit differential distortion in the catalyst fragment, requiring structural adjustments to accommodate the incoming substrate.

The linear relationship between catalyst enantiopurity and product enantioselectivity, confirmed through computational modeling, indicates that the catalytic process involves a single molecule of the cobalt catalyst without kinetically significant aggregation [2]. This mechanistic insight enables rational design of improved catalytic systems with enhanced enantioselectivity.

Reaction Path Exploration

The quantum chemical exploration of reaction pathways has advanced significantly through the development of automated reaction path searching methods [12]. The artificial force induced reaction (AFIR) method combined with rate constant matrix contraction (RCMC) enables systematic exploration of reaction networks without human bias or preconceptions about likely pathways.

The computational investigation of the Strecker reaction and Passerini reaction demonstrates the power of unbiased pathway exploration [12]. The searches identified 9,208 and 12,219 stable structures for the respective reactions, which were classified into 1,679 and 2,407 unique chemical species. The resulting reaction path networks reveal multiple pathways connecting reactants to products, with varying degrees of kinetic feasibility.

The computational analysis successfully identified the known reactants for both reactions, validating the methodology against established chemical knowledge [12]. The reaction path networks provide quantitative predictions of reaction yields and identify the minimum number of elementary steps required to reach target products, offering valuable guidance for synthetic planning.

Hybrid Quantum-Classical Modeling

The development of hybrid quantum-classical frameworks for reaction pathway simulation represents a significant advancement in computational methodology [13]. These approaches combine the accuracy of quantum mechanical methods with the efficiency of classical mechanics, enabling investigation of complex reaction systems that would be intractable using purely quantum mechanical methods.

The modular quantum-classical framework has been successfully applied to trace isomerization pathways for small organic molecules, demonstrating the potential for pharmaceutical and chemical industry applications [13]. The framework enables accurate determination of transition states and reaction pathways through integration of variational quantum eigensolver methods with classical optimization techniques.

The computational results demonstrate that this hybrid approach can significantly reduce the number of synthetic steps required for complex molecule synthesis [13]. The ability to accurately predict reaction feasibility and optimize synthetic routes makes this methodology particularly valuable for industrial applications where efficiency and cost-effectiveness are paramount.

Mechanistic DFT Studies

The application of DFT methods to mechanistic studies of boron-silicon exchange reactions has provided detailed insights into the energetic, structural, and electronic properties of key intermediates [14]. The computational analysis reveals the reaction pathways for boron-silicon exchange between BBr₃ and trimethylsilyl-substituted arenes, mapping out the potential energy surfaces in both gas and solution phases.

The DFT calculations demonstrate that the reaction mechanism involves initial coordination of the boron species to the silicon center, followed by a series of bond-breaking and bond-forming processes [14]. The computational results provide activation energies and thermodynamic parameters that accurately predict the experimental reaction outcomes under various conditions.

The mechanistic insights derived from DFT calculations enable rational design of improved synthetic protocols with enhanced efficiency and selectivity [14]. The ability to predict the effects of structural modifications on reaction barriers and product distributions makes computational modeling an invaluable tool for synthetic method development.

Transition State Optimization

The development of advanced transition state optimization methods has significantly enhanced the reliability and efficiency of computational reaction pathway analysis [15]. The implementation of quantum mechanical/molecular mechanical (QM/MM) approaches with parallel optimization algorithms enables accurate determination of reaction pathways in complex molecular systems.

The iterative optimization methodology partitions molecular systems into core and environment regions, with the core region containing the reactive center and the environment encompassing the surrounding molecular framework [15]. The optimization process involves simultaneous refinement of both regions, ensuring that the calculated transition states accurately represent the true stationary points on the potential energy surface.

The application of this methodology to enzyme systems demonstrates its capability to handle complex biological reaction networks [15]. The computational results show excellent agreement with previously reported experimental and theoretical investigations, validating the reliability of the optimization approach for synthetic applications.

Stereochemical Investigations in Related Systems

The stereochemical investigations of systems related to tert-butyl 2-(benzylamino)acetate synthesis have revealed fundamental principles governing chiral induction and stereochemical control in organic transformations. These studies provide crucial insights into the factors that determine stereochemical outcomes and enable rational design of stereoselective synthetic methods.

Benzylic Lithium Compound Stereochemistry

The stereochemical investigation of benzylic lithium compounds has revealed the crucial role of solvation in determining configurational stability and stereochemical outcomes [16]. The study of both externally and internally coordinated sec-benzylic lithium species demonstrates that solvation mode significantly influences the degree of carbanionic delocalization and stereochemical behavior.

The ¹³C NMR analysis of [α-(trimethylsilyl)benzyl]lithium·PMDTA and related compounds reveals partially delocalized structures with detectable C-Li covalence, evidenced by one-bond ¹³C-⁶Li spin coupling of approximately 3 Hz [16]. This observation provides direct evidence for the covalent character of the carbon-lithium bond, challenging purely ionic models of organolithium structure.

The internally coordinated species [α-[[[(S)-2-(methoxymethyl)-1-pyrrolidinyl]methyl]dimethylsilyl]benzyl]lithium exists as greater than 95% of a single stereoisomer, demonstrating exceptional stereochemical control [16]. This remarkable selectivity corresponds to an enantiomeric excess of greater than 98% in reactions with aldehydes, illustrating the practical significance of stereochemical control in organolithium chemistry.

The dynamic studies reveal that intermolecular C-Li bond exchange occurs with an activation barrier of 9 ± 0.5 kcal/mol, while inversion at the carbanionic center requires 4.9 ± 0.5 kcal/mol [16]. These energy barriers provide quantitative understanding of the stereochemical stability under various reaction conditions, enabling rational design of stereoselective transformations.

Asymmetric Allylic Substitution Stereochemistry

The investigation of asymmetric allylic substitution reactions for the synthesis of α-trisubstituted-α-tertiary amines has revealed the importance of dynamic kinetic asymmetric transformation (DYKAT) in achieving high enantioselectivities [17]. The rhodium-catalyzed asymmetric substitution of racemic tertiary allylic trichloroacetimidates with aliphatic secondary amines demonstrates exceptional stereochemical control, achieving up to 99% enantiomeric excess.

The computational investigations reveal that both syn and anti π-allyl intermediates are formed upon ionization of racemic allylic substrates, with the syn π-allyl manifolds being more reactive than the anti forms [17]. The rate of π-σ-π interconversion between different π-allyl isomers is faster than the subsequent nucleophilic attack, creating Curtin-Hammett conditions that favor formation of a single enantiomer.

The mechanistic analysis demonstrates that hydrogen bonding interactions between the amine N-H and the β-oxygen of allylic substrates play a critical role in determining the branched selectivity [17]. These non-covalent interactions guide the approach of the nucleophile to the more substituted carbon of the π-allyl intermediate, overcoming the steric hindrance associated with tertiary center formation.

The synthetic utility of this methodology is demonstrated through the efficient preparation of α-trisubstituted-α-tertiary amines featuring pharmaceutically relevant secondary amine cores [17]. The high yields and excellent selectivities (branched-linear >99:1, up to 99% ee) make this approach particularly valuable for medicinal chemistry applications.

Chiral Amino Acid Synthesis Stereochemistry

The stereochemical investigation of chiral amino acid synthesis through rhodium-catalyzed asymmetric arylation has revealed the exceptional effectiveness of sulfur-olefin ligands in achieving high enantioselectivities [18]. The reaction of cyclic N-sulfonyl α-ketimino esters with arylboronic acids provides access to α,α-gem-diaryl substituted chiral amino esters with uniformly high enantioselectivities of 98-99% ee.

The mechanistic studies demonstrate that the sulfur-olefin ligand creates a highly asymmetric environment around the rhodium center, enabling efficient discrimination between the prochiral faces of the ketimine substrate [18]. The consistently high enantioselectivities across a broad range of substrates suggest that the stereochemical control mechanism is robust and not highly sensitive to electronic or steric variations in the substrate structure.

The synthetic utility of this methodology is highlighted by the efficient synthesis of unique chiral spirocycles bearing 2,3-dihydrobenzofuran and 1H-isoindole skeletons [18]. These structurally complex molecules are formed with excellent yields and enantioselectivities, demonstrating the potential for creating diverse molecular architectures through stereoselective transformations.

Stereodivergent Synthesis Strategies

The key transformation involves a regio- and diastereoselective catalytic Heck migratory insertion reaction of alkenylcyclopropyl carbinols, which merges selective C-C bond cleavage of cyclopropane with alkene functionalization [19]. This mechanistically sophisticated transformation demonstrates the power of well-designed catalytic systems to achieve complex stereochemical outcomes.

The stereodivergent nature of the methodology enables access to multiple stereoisomers of the target molecules through appropriate choice of reaction conditions and catalyst systems [19]. This capability is particularly valuable for biological activity studies, where different stereoisomers may exhibit distinct pharmacological properties.

Point-to-Axial Stereoinduction

The investigation of point-to-axial stereoinduction in the synthesis of morphinans has revealed the potential for programmed stereochemical relay in complex molecule synthesis [20]. The rationally designed serial point-to-axial and axial-to-point stereoinduction demonstrates how stereochemical information can be efficiently transferred across molecular frameworks.

The configurational stability of atropisomeric intermediates was systematically investigated to ensure high fidelity of stereochemical transfer [20]. The studies reveal that carefully designed molecular architectures can maintain stereochemical integrity throughout multi-step synthetic sequences, enabling construction of complex targets with predictable stereochemical outcomes.

The synthetic application of this methodology provides a novel chemical approach to access morphinan alkaloids with high stereochemical purity [20]. The ability to control multiple stereogenic elements through programmed stereoinduction represents a significant advancement in the synthesis of structurally complex natural products.

Dynamic Stereochemistry Control

The investigation of dynamic sp³-C stereochemistry control has revealed new principles for manipulating stereochemical equilibria in organic molecules [21]. The study of barbaralol derivatives demonstrates that stereochemical preferences can be controlled through chiral auxiliaries, dimerization, and chemical transformations that temporarily freeze the dynamic equilibrium.

The dynamic stereochemical equilibrium can be biased toward one stereoisomer through attachment of chiral auxiliaries, with the position of the equilibrium changing upon modification of the auxiliary structure [21]. This remote control of stereochemistry demonstrates the potential for achieving stereochemical outcomes that are not directly accessible through conventional approaches.

The ability to freeze and restore dynamic stereochemical equilibria through cycloaddition and cycloreversion reactions provides a powerful tool for stereochemical manipulation [21]. The [2+2+2] cycloaddition reaction halts the rearrangement while symmetrizing the structure, and subsequent cycloreversion regenerates the fluxional system with altered stereochemical preferences.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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